Fosinopril Dual Elimination: Compensatory Hepatic Clearance Maintains Total Body Clearance in Renal Impairment
In patients with varying degrees of renal impairment, decreases in renal clearance of fosinoprilat were compensated for by increases in hepatic clearance, such that total body clearance was maintained across patient groups with creatinine clearance values ranging from 11 to 72 ml/min/1.73 m² [1]. In a comparative steady-state pharmacokinetic study of patients with chronic renal insufficiency (creatinine clearance < 30 ml/min), the percentage increase in AUC from day 1 to day 10 was 26.8% for fosinoprilat, compared to 76.6% for enalaprilat (p < 0.001) and 161.7% for lisinopril (p < 0.001), demonstrating significantly less accumulation of the active moiety [2]. The Cmax increase for fosinopril was 21.1% compared to 123.6% for lisinopril (p < 0.01) [3].
| Evidence Dimension | Active moiety accumulation (AUC increase from day 1 to day 10) |
|---|---|
| Target Compound Data | 26.8 ± 9.9% (fosinoprilat) |
| Comparator Or Baseline | Enalaprilat: 76.6 ± 16.6% (p<0.001); Lisinopril: 161.7 ± 31.8% (p<0.001) |
| Quantified Difference | Fosinoprilat accumulation is 2.9-fold lower than enalaprilat and 6.0-fold lower than lisinopril |
| Conditions | Patients with chronic renal insufficiency (CLCR < 30 ml/min), 10-day oral dosing |
Why This Matters
This pharmacokinetic differentiation enables fosinopril to be used in patients with renal impairment without the mandatory dose reduction required for renally-cleared ACE inhibitors, reducing procurement and dosing complexity in populations with kidney disease.
- [1] Hui KK, Duchin KL, Kripalani KJ, Chan KK, Kramer PK, Yanagawa N. Pharmacokinetics of fosinopril in patients with various degrees of renal function. Clin Pharmacol Ther. 1991;49(4):457-67. OSTI ID: 5682064 View Source
- [2] Sica DA, Cutler RE, Parmer RJ, Ford NF. Comparison of the steady-state pharmacokinetics of fosinopril, lisinopril and enalapril in patients with chronic renal insufficiency. Clin Pharmacokinet. 1991;20(5):420-7. doi:10.2165/00003088-199120050-00006 View Source
- [3] Sica DA, et al. Clin Pharmacokinet. 1991;20(5):420-7. View Source
